2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Übersicht

Beschreibung

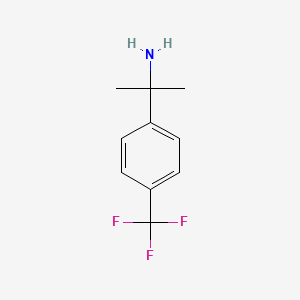

“2-(4-(Trifluoromethyl)phenyl)propan-2-amine” is a chemical compound with the linear formula C10H13ClF3N . It is also known as 1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride . The compound is stored in a sealed, dry environment at room temperature .

Synthesis Analysis

The synthesis of this compound has been a significant area of research. For example, one study optimized the asymmetric synthesis of the ®-enantiomers, achieving 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)propan-2-amine” is represented by the InChI code 1S/C10H12F3N.ClH/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H . The molecular weight is 239.67 .Chemical Reactions Analysis

The chemical reactions involving “2-(4-(Trifluoromethyl)phenyl)propan-2-amine” are complex and varied. For instance, one study proposed a mechanism for fluoxetine thermal decomposition, which involves the release of 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It can enhance the biological activity and metabolic stability of potential drug candidates. For instance, the trifluoromethyl group-containing drugs have been reviewed for their syntheses and uses for various diseases and disorders . This compound could be a precursor or a pharmacophore in developing new medications.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group is known to play a significant role in the activity of many pharmaceuticals .

Pharmacokinetics

The compound is reported to have high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Result of Action

The presence of the trifluoromethyl group is known to significantly affect the pharmacological activity of many compounds .

Action Environment

It’s worth noting that the compound is reported to be stable when stored in a dry room at normal temperature .

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZQAWGDEQZOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624947 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Trifluoromethyl)phenyl)propan-2-amine | |

CAS RN |

306761-54-6 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)